Comparative Platelet Antiaggregatory Potency: 4'-trans-Hydroxy Cilostazol vs. Parent and Dehydro Metabolite
4'-trans-Hydroxy Cilostazol exhibits significantly lower platelet antiaggregatory potency compared to the parent drug, Cilostazol, and the primary active metabolite, 3,4-dehydrocilostazol. It is consistently reported to possess only one-fifth (20%) of the antiplatelet activity of Cilostazol [1][2]. In contrast, 3,4-dehydrocilostazol demonstrates a 4- to 7-fold increase in potency relative to Cilostazol [1][3]. This establishes a clear potency hierarchy: 3,4-dehydrocilostazol > Cilostazol > 4'-trans-Hydroxy Cilostazol.
| Evidence Dimension | Relative Platelet Antiaggregatory Potency (versus Cilostazol) |
|---|---|
| Target Compound Data | 20% (one-fifth) of Cilostazol potency |
| Comparator Or Baseline | Cilostazol (parent) = 100% (baseline); 3,4-Dehydrocilostazol = 400-700% (4-7x) of Cilostazol potency |
| Quantified Difference | 4'-trans-Hydroxy Cilostazol is 5-fold less potent than Cilostazol, and approximately 20- to 35-fold less potent than 3,4-dehydrocilostazol. |
| Conditions | Ex vivo platelet aggregation assays (ADP-induced) / PDE3 inhibition studies; data collated from multiple authoritative reviews and prescribing information. |
Why This Matters
This quantitative potency differential dictates that accurate pharmacokinetic-pharmacodynamic (PK-PD) modeling and bioequivalence studies cannot substitute 4'-trans-Hydroxy Cilostazol with the more potent 3,4-dehydrocilostazol or parent drug reference standards.
- [1] Altmeyers Encyclopedia. Cilostazol. Accessed 2026. View Source
- [2] Bryant Ranch Prepack. Cilostazol Prescribing Information (Page 3). 2024. View Source
- [3] Thromzol (Cilostazol) Product Information. MIMS. Accessed 2026. View Source
